4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one
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Overview
Description
4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with benzylamino, bromo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents are used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-(Benzylamino)-2-methylpyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological targets, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine
- Benzylamine
- Pinacol boronic esters
Uniqueness
4-(Benzylamino)-5-bromo-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of both benzylamino and bromo groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H12BrN3O |
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Molecular Weight |
294.15 g/mol |
IUPAC Name |
4-(benzylamino)-5-bromo-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H12BrN3O/c1-16-12(17)11(10(13)8-15-16)14-7-9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3 |
InChI Key |
AUVLOHPQEPNLCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)Br)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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